2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C21H16F3NO It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a way that influences a variety of biological activities . The interaction of 2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide with its targets could result in changes that contribute to its potential biological activities.
Biochemical Pathways
It is known that compounds with similar structures can influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways could contribute to the potential biological activities of this compound.
Result of Action
It is known that compounds with similar structures can have a variety of effects at the molecular and cellular level, contributing to their potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2,2-diphenylacetic acid with 4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but with a cyano group instead of diphenyl groups.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains a bipyridine core with trifluoromethyl groups.
Uniqueness
2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to its combination of diphenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO/c22-21(23,24)17-11-13-18(14-12-17)25-20(26)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTNCMQZKJMVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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